molecular formula C19H23N3O5 B2569865 methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-41-7

methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Número de catálogo: B2569865
Número CAS: 896386-41-7
Peso molecular: 373.409
Clave InChI: TXOWFNZDRYYKGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a cyclopropylcarbamoyl group, and a methyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclopropylcarbamoyl Group: The cyclopropylcarbamoyl group can be introduced via a nucleophilic substitution reaction using cyclopropyl isocyanate and a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Cyclopropyl isocyanate, suitable amines, nucleophiles.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multi-step organic reactions that typically include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives of quinazoline-based compounds have shown promising results against various cancer cell lines. Specifically, this compound has been evaluated for its cytotoxic effects on breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation at low concentrations (IC50 values ranging from 1.9 to 7.52 μg/mL) .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity against several pathogens. Studies have indicated that similar quinazoline derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their efficacy against resistant strains .

Therapeutic Implications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development for cancer therapy and infectious diseases. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance pharmacological efficacy while reducing toxicity .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

StudyFindings
RSC Advances (2021)Demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with MIC values as low as 6.25 µg/mL .
MDPI Crystals (2021)Investigated anticancer effects on MCF-7 cell lines with promising IC50 values indicating potential therapeutic applications .
PMC Article (2019)Reported on a series of quinoxaline derivatives with antiproliferative activity against human cancer cell lines .

Mecanismo De Acción

The mechanism of action of methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The cyclopropylcarbamoyl group may enhance binding affinity and specificity by providing additional interactions with the target.

Comparación Con Compuestos Similares

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer properties.

    Cyclopropylcarbamoyl Compounds: Compounds with cyclopropylcarbamoyl groups, such as certain protease inhibitors, exhibit unique biological activities.

Uniqueness

Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the combination of its quinazoline core and cyclopropylcarbamoyl group, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896386-41-7) is a novel compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23N3O5
  • Molecular Weight : 373.4030 g/mol
  • Structure : The compound features a tetrahydroquinazoline core with a carboxylate group and a cyclopropyl carbamoyl substituent.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in inflammatory pathways, similar to other compounds with related structures. For example, compounds with cyclopropyl groups have shown enhanced binding affinity to target proteins due to their unique steric and electronic properties .
  • Antimicrobial Activity : The presence of the cyclopropyl group has been associated with increased antimicrobial activity against certain bacterial strains. This could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects : Some derivatives of tetrahydroquinazolines have demonstrated neuroprotective properties in vitro, suggesting that this compound may also offer similar benefits by modulating neurotransmitter systems or reducing oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
Enzyme InhibitionPotential p38 MAP kinase inhibitor
AntimicrobialEffective against Gram-positive bacteria (MIC = 2.0 µM)
NeuroprotectionModulation of oxidative stress pathways

Case Studies

  • Inflammation Models : In murine models of inflammation, compounds structurally similar to this compound have shown significant reductions in inflammatory markers. These studies highlight the potential for this compound in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antibacterial Testing : A series of experiments conducted on various bacterial strains revealed that the compound exhibited selective antibacterial activity. This was particularly evident against resistant strains such as MRSA and VRE, indicating its potential as an alternative therapeutic agent in antibiotic-resistant infections .
  • Neuropharmacological Studies : In vitro studies assessing the neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by oxidative stressors. This suggests a possible application in neurodegenerative diseases .

Propiedades

IUPAC Name

methyl 3-[6-(cyclopropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-27-18(25)12-6-9-14-15(11-12)21-19(26)22(17(14)24)10-4-2-3-5-16(23)20-13-7-8-13/h6,9,11,13H,2-5,7-8,10H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWFNZDRYYKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.